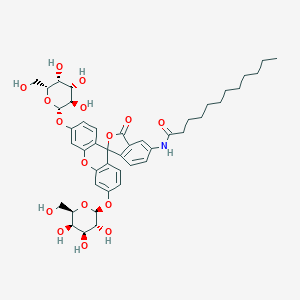![molecular formula C14H14N4O2 B161861 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine CAS No. 127356-43-8](/img/structure/B161861.png)
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine, also known as DI6, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study.
Mecanismo De Acción
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine exerts its effects through multiple mechanisms of action. In cancer cells, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine inhibits the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle. This leads to cell cycle arrest and apoptosis. In neurons, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine activates the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress and inflammation. This results in increased expression of antioxidant and anti-inflammatory genes. In inflammation, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine induces apoptosis and cell cycle arrest, leading to decreased cell proliferation. In neurons, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine protects against oxidative stress and inflammation, leading to improved neuronal survival and function. In inflammation, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine reduces the production of pro-inflammatory cytokines, leading to decreased inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine also has some limitations, such as its relatively low solubility in water and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several potential future directions for research on 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine. One area of focus could be the development of more efficient synthesis methods to produce 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine in larger quantities. Another area of research could be the optimization of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine for specific applications, such as cancer treatment or neuroprotection. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine and to identify potential targets for drug development. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine for various therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine involves the reaction of 2,4-dimethoxyphenylamine with 2-bromo-5-nitropyridine in the presence of a palladium catalyst. The resulting product is then reduced with hydrogen gas to yield 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine. This synthesis method has been optimized to produce high yields of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine with minimal impurities.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been studied for its potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In neuroprotection, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been found to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Propiedades
Número CAS |
127356-43-8 |
|---|---|
Nombre del producto |
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine |
Fórmula molecular |
C14H14N4O2 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridin-6-amine |
InChI |
InChI=1S/C14H14N4O2/c1-19-9-3-4-10(12(6-9)20-2)13-17-11-5-8(15)7-16-14(11)18-13/h3-7H,15H2,1-2H3,(H,16,17,18) |
Clave InChI |
RXMHNXHVSVJHIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(N2)C=C(C=N3)N)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NC3=C(N2)C=C(C=N3)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)











![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)